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Compound of Interest

Compound Name:
4-(Aminomethyl)-1-

methylpiperidin-4-ol

Cat. No.: B1276600 Get Quote

Disclaimer: Experimental spectral data for the specific compound 4-(Aminomethyl)-1-
methylpiperidin-4-ol is not readily available in public-domain scientific literature and spectral

databases as of the date of this report. This technical guide therefore presents a predictive

analysis based on the available spectral data of two closely related structural analogs: 1-

Methylpiperidin-4-ol and 4-(Aminomethyl)piperidine. The experimental protocols and data

provided herein are representative and intended to guide researchers in the characterization of

the target compound.

Introduction
4-(Aminomethyl)-1-methylpiperidin-4-ol is a substituted piperidine derivative of interest in

medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of

various biologically active molecules. Spectroscopic analysis is a cornerstone of chemical

research, providing essential information for structural elucidation and purity assessment. This

guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(Aminomethyl)-1-
methylpiperidin-4-ol, based on the analysis of its structural components.

Predicted Spectral Data
The following tables summarize the expected and observed spectral data for 4-
(Aminomethyl)-1-methylpiperidin-4-ol and its analogs.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectral Data for 4-(Aminomethyl)-1-methylpiperidin-4-ol and

Observed Data for its Analogs

Assignment

Predicted Chemical

Shift (δ, ppm) for 4-

(Aminomethyl)-1-

methylpiperidin-4-ol

Observed Chemical

Shift (δ, ppm) for 1-

Methylpiperidin-4-ol

Observed Chemical

Shift (δ, ppm) for 4-

(Aminomethyl)piperi

dine[1]

H-2, H-6 (axial) 2.0 - 2.2 ~2.1 3.08

H-2, H-6 (equatorial) 2.6 - 2.8 ~2.7 2.60

H-3, H-5 (axial) 1.4 - 1.6 ~1.5 1.70

H-3, H-5 (equatorial) 1.7 - 1.9 ~1.8 1.13

N-CH₃ 2.2 - 2.4 ~2.3 -

C-CH₂-N 2.5 - 2.7 - 2.56

OH Variable Variable -

NH₂ Variable - Variable

Table 2: Predicted ¹³C NMR Spectral Data for 4-(Aminomethyl)-1-methylpiperidin-4-ol and

Observed Data for its Analogs
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Assignment

Predicted Chemical

Shift (δ, ppm) for 4-

(Aminomethyl)-1-

methylpiperidin-4-ol

Observed Chemical

Shift (δ, ppm) for 1-

Methylpiperidin-4-ol

Observed Chemical

Shift (δ, ppm) for 4-

(Aminomethyl)piperi

dine

C-4 68 - 72 ~70 -

C-2, C-6 52 - 56 ~54 46.5

C-3, C-5 34 - 38 ~36 29.5

N-CH₃ 45 - 49 ~47 -

C-CH₂-N 48 - 52 - 45.8

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for 4-(Aminomethyl)-1-methylpiperidin-4-ol
and Observed Data for its Analogs
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Functional

Group

Vibrational

Mode

Predicted

Frequency

(cm⁻¹) for 4-

(Aminomethyl)-

1-

methylpiperidin-

4-ol

Observed

Frequency

(cm⁻¹) for 1-

Methylpiperidin-

4-ol

Observed

Frequency

(cm⁻¹) for 4-

(Aminomethyl)p

iperidine

O-H (alcohol) Stretching
3200 - 3600

(broad)

3300 - 3500

(broad)
-

N-H (amine) Stretching
3300 - 3500 (two

bands)
- 3300 - 3400

C-H (alkane) Stretching 2850 - 3000 2850 - 2950 2800 - 3000

N-H (amine) Bending 1590 - 1650 - ~1600

C-N Stretching 1000 - 1250 1000 - 1200 1000 - 1200

C-O Stretching 1000 - 1200 ~1050 -

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 4-(Aminomethyl)-1-methylpiperidin-4-ol and

Observed Data for its Analogs
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Parameter

Predicted Value for

4-(Aminomethyl)-1-

methylpiperidin-4-ol

Observed Value for

1-Methylpiperidin-4-

ol

Observed Value for

4-

(Aminomethyl)piperi

dine

Molecular Formula C₇H₁₆N₂O C₆H₁₃NO C₆H₁₄N₂

Molecular Weight 144.22 g/mol 115.18 g/mol 114.19 g/mol

[M+H]⁺ (m/z) 145.13 116.11 115.13

Key Fragment Ions

(m/z)

127 ([M-H₂O]⁺), 114

([M-CH₂NH₂]⁺), 98,

71, 58

100 ([M-CH₃]⁺), 98,

70, 57

97 ([M-NH₃]⁺), 84, 70,

56

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency

of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation

delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-

noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.
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Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees,

relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

IR Spectroscopy
Sample Preparation:

Neat (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or

KBr).

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium

bromide (KBr) powder and press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the

ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder or pure KBr pellet and

subtract it from the sample spectrum.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer, such as one equipped with an electrospray ionization

(ESI) or electron ionization (EI) source.

Data Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
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For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to

obtain fragmentation patterns.

Workflow and Pathway Diagrams
The following diagrams illustrate the general workflows for spectral data acquisition and

analysis.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Compound Sample
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or Volatile Solvent (MS)
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Caption: General workflow for spectroscopic analysis.
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Caption: Logical relationship for spectral prediction.

Conclusion
While direct experimental spectral data for 4-(Aminomethyl)-1-methylpiperidin-4-ol is not

currently available in the public domain, a robust prediction of its NMR, IR, and MS spectra can

be made by analyzing its constituent structural motifs present in known analogs. This technical

guide provides a foundational framework for researchers to anticipate the spectral

characteristics of the target compound and outlines standard protocols for its empirical

characterization. The provided workflows offer a clear visual representation of the processes

involved in spectroscopic analysis. It is recommended that any future synthesis of this

compound be accompanied by a full spectral characterization to confirm its structure and

provide a valuable reference for the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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